![molecular formula C31H45N3S B12578371 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine CAS No. 189820-13-1](/img/structure/B12578371.png)
2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiazole ring and a pyrimidine ring, both of which are fused with alkyl-substituted phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-decylphenyl α-haloketone is reacted with a suitable thioamide under acidic conditions to form the thiazole ring.
-
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea or thiourea. In this case, 5-octylpyrimidine is synthesized by reacting octyl β-ketoester with an aldehyde and urea under acidic conditions.
-
Coupling of Thiazole and Pyrimidine Rings: : The final step involves the coupling of the thiazole and pyrimidine rings. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the thiazole and pyrimidine precursors are reacted in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the aromatic rings or the heterocyclic rings, leading to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a metal catalyst. Reactions are typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens, sulfonyl chlorides, and alkylating agents. Reactions are typically carried out under acidic or basic conditions, depending on the nature of the substituent.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of various functionalized derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows for the modulation of various biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials, including organic semiconductors and liquid crystals. Its unique electronic properties make it a valuable component in the design of electronic devices.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine involves its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. Its unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biological pathways. The specific pathways involved depend on the nature of the biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-hexylpyrimidine
- 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-dodecylpyrimidine
- 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-butylpyrimidine
Comparison
Compared to similar compounds, 2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine exhibits unique properties due to the specific length and structure of its alkyl chains. These properties include enhanced solubility, improved electronic properties, and increased biological activity. The presence of the octyl and decyl chains allows for better interaction with biological membranes and improved stability in various environments.
Propiedades
Número CAS |
189820-13-1 |
|---|---|
Fórmula molecular |
C31H45N3S |
Peso molecular |
491.8 g/mol |
Nombre IUPAC |
5-(4-decylphenyl)-2-(5-octylpyrimidin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C31H45N3S/c1-3-5-7-9-11-12-14-15-17-26-19-21-28(22-20-26)29-25-34-31(35-29)30-32-23-27(24-33-30)18-16-13-10-8-6-4-2/h19-25H,3-18H2,1-2H3 |
Clave InChI |
WAFCYDAIVYHFEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(S2)C3=NC=C(C=N3)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



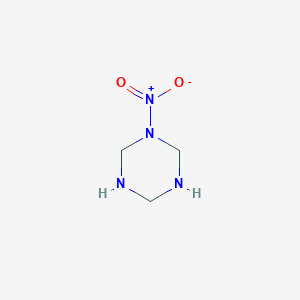
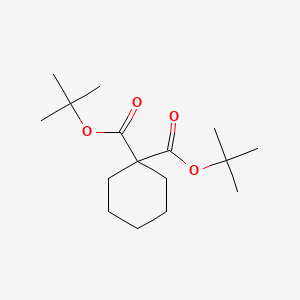
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)
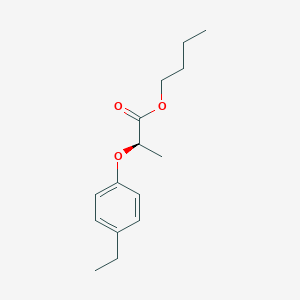
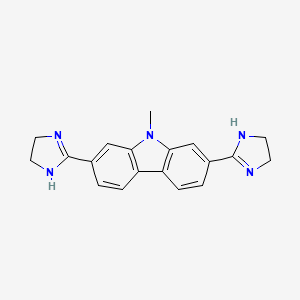
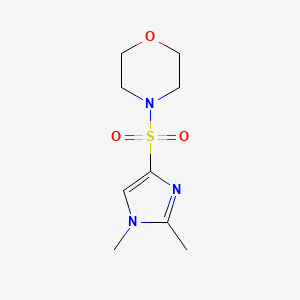
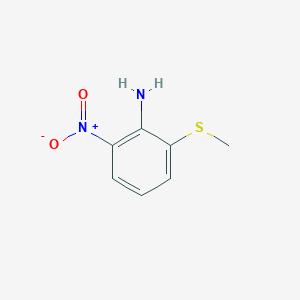

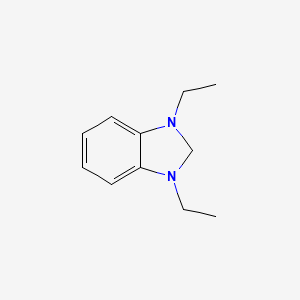
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)
